

Comparative Overview of Therapeutic Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AQ-101

Cat. No.: B605553

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The following table summarizes the primary therapeutic targets and indications for each of the identified compounds.

Compound	Therapeutic Target(s)	Indication(s)
AK101	Not explicitly stated, but implied to be involved in the inflammatory pathway of psoriasis.	Moderate-to-severe plaque psoriasis[1]
ACT-101	Tumor Necrosis Factor-alpha (TNF- α) and Acetylcholine Receptor (AChR)	Inflammatory Bowel Disease (IBD) and Myasthenia Gravis (MG)[2][3]
AP-101	Misfolded Superoxide Dismutase 1 (SOD1)	Amyotrophic Lateral Sclerosis (ALS)[4][5][6]
AS101	Not explicitly stated, but modulates hematopoietic progenitor cells (CFU-S) and increases Aldehyde Dehydrogenase (ALDH) activity.	Radioprotection and chemoprotection in cancer patients[7][8]
QRL-101	Kv7.2/7.3 (KCNQ2/3) potassium channels	Amyotrophic Lateral Sclerosis (ALS) and Epilepsy[9][10]
ATRC-101	A tumor-associated ribonucleoprotein complex containing polyadenylate-binding protein 1 (PABP-1) on the surface of tumor cells.	Solid tumors, including non-small cell lung cancer (NSCLC), acral melanoma, breast, colorectal, and ovarian cancer[11]
AKTX-101	Trop-2 (Tumor-associated calcium signal transducer 2)	K-Ras mutated Pancreatic Ductal Adenocarcinoma (PDAC) and other solid tumors[12]
ARC101	Claudin 6 (CLDN6) and CD3 on T-cells	CLDN6-positive solid tumors, including ovarian and testicular cancer[13][14][15]
AGX101	Transmembrane-4 L-Six-Family-Member-1 (TM4SF1)	Advanced solid tumors, including pancreatic

adenocarcinoma,
hepatocellular carcinoma,
cholangiocarcinoma, and
gastric cancer[16]

BIOX-101

Factors XIa and XIIa of the
intrinsic coagulation pathway;
Neutrophil activation and NETs
formation.

Stroke (hemorrhagic and
ischemic)[17]

Detailed Compound Analysis

This section provides a more in-depth look at the mechanism of action, available experimental data, and relevant protocols for each compound.

AK101 for Psoriasis

AK101 is being evaluated in a Phase 3 clinical trial for the treatment of moderate-to-severe plaque psoriasis.[1] While the specific molecular target is not detailed in the provided information, its use in psoriasis suggests it likely modulates key inflammatory pathways involved in the disease, such as the IL-23/IL-17 axis.

Experimental Protocols:

- Phase 3 Clinical Trial (NCT05120297): A randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of AK101.[1]
 - Inclusion Criteria: Adults (≥ 18 years) with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, PASI score ≥ 12 , BSA $\geq 10\%$, and sPGA ≥ 3 . [1]
 - Intervention: Subcutaneous injection of AK101 or placebo.[1]
 - Primary Outcome Measures: Percentage of subjects achieving a 75% reduction in Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 16.[1]

ACT-101 for Inflammatory Bowel Disease and Myasthenia Gravis

ACT-101, also known as Alpha-fetoprotein (AFP), has shown therapeutic potential in preclinical models of IBD and Myasthenia Gravis.

Mechanism of Action:

- **IBD:** ACT-101 demonstrates anti-inflammatory effects by decreasing pro-inflammatory cytokines (similar to anti-TNF- α) and increasing the anti-inflammatory cytokine IL-10 at the mRNA level.^[2] It also reduces the infiltration of pro-inflammatory cells in the colon, as indicated by a decrease in Myeloperoxidase (MPO) levels.^[2]
- **Myasthenia Gravis:** In an experimental autoimmune myasthenia gravis (EAMG) rat model, ACT-101 (recombinant human AFP) reduced disease severity and lowered levels of anti-AChR antibodies.^[3] It specifically decreased complement-activating anti-AChR IgG2 levels.^[3]

Experimental Protocols:

- **IBD Murine Model:**
 - Induction of Colitis: (Details not provided in the search results).
 - Treatment: Intravenous injection of AFP at 200 μ g/mouse/day .^[2]
 - Endpoints: Macroscopic and histological inflammation scores, gene expression of cytokines in the colon, and MPO quantification.^[2]
- **EAMG Rat Model:**
 - Induction of EAMG: Injections of acetylcholine receptor (AChR) preparation from Torpedo californica.^[3]
 - Treatment: Daily intraperitoneal injections of ACT-101 (60 mcg or 1 mg) or placebo.^[3]

- Endpoints: Clinical severity score, grip strength, and levels of anti-rat AChR antibodies in sera.[3]

AP-101 for Amyotrophic Lateral Sclerosis (ALS)

AP-101 is a monoclonal antibody designed to target misfolded forms of Superoxide Dismutase 1 (SOD1).[5][6] This is significant because misfolded SOD1 is implicated in both familial and sporadic ALS.[6]

Mechanism of Action: AP-101 selectively binds to misfolded and aggregated SOD1, leaving the normal, functional protein untouched.[6] This targeted binding is thought to promote the clearance of these pathological protein aggregates, potentially slowing the death of motor neurons.[6]

Experimental Protocols:

- Phase 1 Clinical Trial (NCT05039099): A study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AP-101 in participants with ALS.[4][5]
 - Intervention: Intravenous infusion of AP-101.[4][5]
 - Phases: The study includes a double-blind, placebo-controlled phase followed by an open-label extension.[5]
 - Endpoints: Safety and tolerability were the primary endpoints. The study also measured biomarkers in blood and spinal fluid.[5]

AS101 as a Radioprotective and Chemoprotective Agent

AS101 is an immunomodulating compound with demonstrated radioprotective and chemoprotective effects in preclinical models.[7][8]

Mechanism of Action:

- Radioprotection: AS101 promotes the recovery and self-renewal of hematopoietic progenitor cells (spleen colony-forming units, CFU-S) following irradiation.[7] It also induces these progenitor cells to enter the more radioresistant S-phase of the cell cycle.[7]

- Chemoprotection: AS101 protects bone marrow cells from the toxic effects of cyclophosphamide derivatives like ASTA-Z 7557.[8] This protection is partly attributed to an increase in the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in detoxifying these agents.[8]

Experimental Protocols:

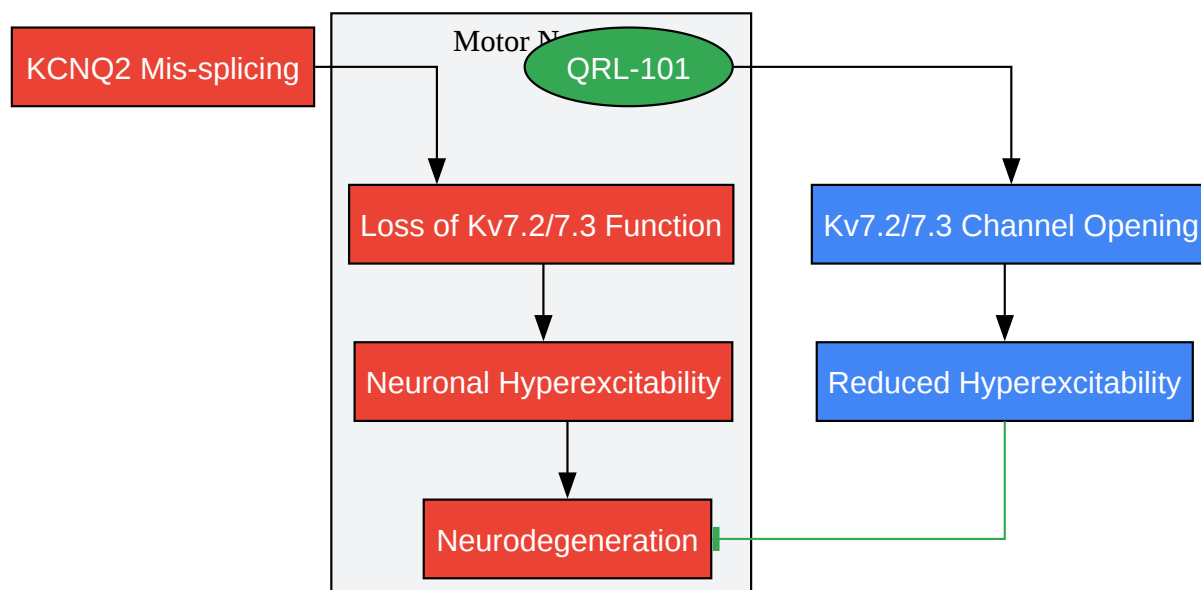
- Murine Irradiation Model:
 - Treatment: Administration of AS101 before or after irradiation.[7]
 - Endpoints: Number of CFU-S in bone marrow and spleen, and the number of endogenous spleen colonies.[7]
- In Vitro Chemoprotection Assay:
 - Cell Source: Mouse bone marrow.
 - Treatment: Incubation with AS101 prior to treatment with ASTA-Z 7557.[8]
 - Endpoints: Number of colony-forming units-granulocyte-macrophage (CFU-GM).[8]
 - Mechanism Validation: Measurement of cellular ALDH activity and assessment of toxicity in the presence of an ALDH inhibitor (cyanamide).[8]

QRL-101 for Amyotrophic Lateral Sclerosis (ALS) and Epilepsy

QRL-101 is a first-in-class selective opener of the Kv7.2/7.3 potassium ion channels.[9][10]

Mechanism of Action: Neuronal hyperexcitability is a pathological feature in a significant portion of ALS patients, partly due to the mis-splicing of the KCNQ2 gene, which codes for the Kv7.2 channel.[9][10] By opening these channels, QRL-101 helps to "calm" overactive motor neurons, potentially reducing neurodegeneration.[10]

Signaling Pathway:



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Caption: QRL-101 mechanism of action in reducing neuronal hyperexcitability.

Experimental Protocols:

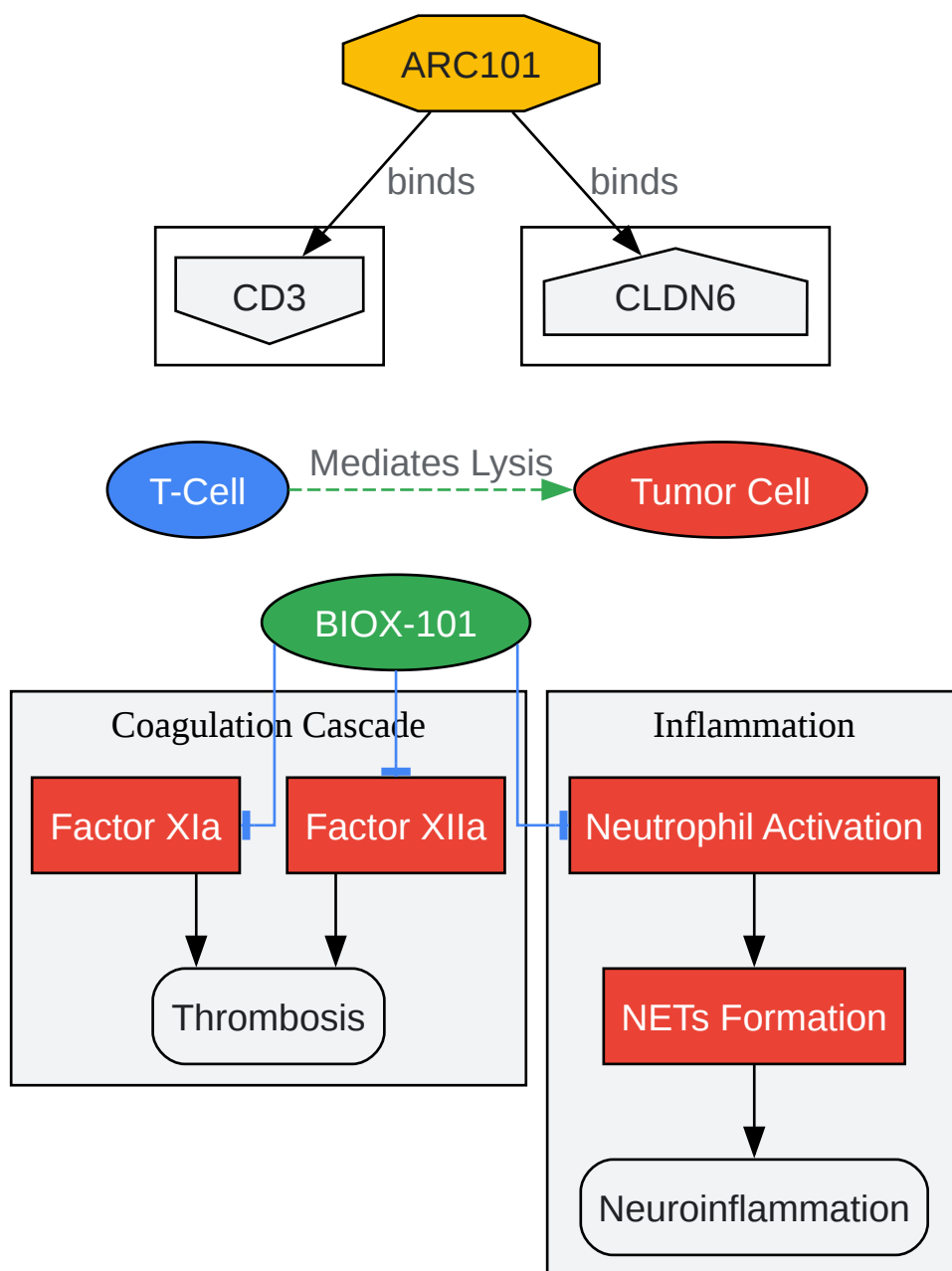
- Phase 1 Clinical Trial (NCT06714396): A proof-of-mechanism, single-dose, placebo-controlled study to evaluate the safety and tolerability of QRL-101 in people with ALS.[9]
 - Endpoints: Safety, tolerability, and impact on excitability biomarkers, including the strength-duration time constant (SDTC), a known predictor of survival in ALS.[9]

ATRC-101 for Solid Tumors

ATRC-101 is a fully human IgG1 antibody that targets a tumor-specific ribonucleoprotein complex containing a form of polyadenylate-binding protein 1 (PABP-1).[11]

Mechanism of Action: Preclinical data suggest that ATRC-101 stimulates an adaptive immune response against tumors through the innate immune system.[11] It has shown single-agent, dose-dependent activity in syngeneic mouse tumor models.[11]

Experimental Workflow:



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- To cite this document: BenchChem. [Comparative Overview of Therapeutic Targets]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605553#the-potential-therapeutic-targets-of-aq-101\]](https://www.benchchem.com/product/b605553#the-potential-therapeutic-targets-of-aq-101)

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